molecular formula C9H21NO2Si B11899009 N-(Propan-2-yl)-N-{[(trimethylsilyl)oxy]methyl}acetamide CAS No. 88237-56-3

N-(Propan-2-yl)-N-{[(trimethylsilyl)oxy]methyl}acetamide

Cat. No.: B11899009
CAS No.: 88237-56-3
M. Wt: 203.35 g/mol
InChI Key: DVWIQENIMMDIOE-UHFFFAOYSA-N
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Description

N-Isopropyl-N-(((trimethylsilyl)oxy)methyl)acetamide is an organic compound characterized by the presence of an isopropyl group, a trimethylsilyl group, and an acetamide moiety. This compound is notable for its applications in organic synthesis, particularly as a reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Isopropyl-N-(((trimethylsilyl)oxy)methyl)acetamide typically involves the reaction of isopropylamine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The product is then purified through distillation or recrystallization.

Industrial Production Methods

On an industrial scale, the production of N-Isopropyl-N-(((trimethylsilyl)oxy)methyl)acetamide follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Large-scale reactors and continuous flow systems are often employed to maintain consistent reaction conditions and facilitate efficient production.

Chemical Reactions Analysis

Types of Reactions

N-Isopropyl-N-(((trimethylsilyl)oxy)methyl)acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution.

    Hydrolysis: In the presence of water, the trimethylsilyl group can be hydrolyzed to form the corresponding alcohol.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halides and nucleophiles such as amines and thiols.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the trimethylsilyl group.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.

Major Products Formed

    Substitution Reactions: The major products are the substituted derivatives of N-Isopropyl-N-(((trimethylsilyl)oxy)methyl)acetamide.

    Hydrolysis: The major product is the corresponding alcohol.

    Oxidation and Reduction: The products vary depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-Isopropyl-N-(((trimethylsilyl)oxy)methyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.

    Biology: The compound is employed in the modification of biomolecules for analytical purposes.

    Medicine: It is investigated for its potential use in drug development and as a protecting group in pharmaceutical synthesis.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Isopropyl-N-(((trimethylsilyl)oxy)methyl)acetamide involves the interaction of its functional groups with various molecular targets. The trimethylsilyl group acts as a protecting group, preventing unwanted reactions at specific sites on the molecule. The isopropyl and acetamide groups contribute to the compound’s reactivity and stability, facilitating its use in various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-N-(trimethylsilyl)acetamide
  • N-Trimethylsilylacetamide
  • N-(Methoxymethyl)-N-(trimethylsilyl)methylamine

Uniqueness

N-Isopropyl-N-(((trimethylsilyl)oxy)methyl)acetamide is unique due to the presence of both an isopropyl group and a trimethylsilyl group, which confer distinct reactivity and stability properties. This combination of functional groups makes it particularly useful in organic synthesis and as a reagent in various chemical reactions.

Properties

CAS No.

88237-56-3

Molecular Formula

C9H21NO2Si

Molecular Weight

203.35 g/mol

IUPAC Name

N-propan-2-yl-N-(trimethylsilyloxymethyl)acetamide

InChI

InChI=1S/C9H21NO2Si/c1-8(2)10(9(3)11)7-12-13(4,5)6/h8H,7H2,1-6H3

InChI Key

DVWIQENIMMDIOE-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CO[Si](C)(C)C)C(=O)C

Origin of Product

United States

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